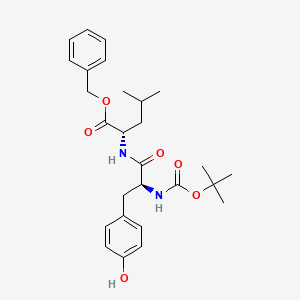

Boc-Tyr-Leu-OBn

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H36N2O6 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

benzyl (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C27H36N2O6/c1-18(2)15-23(25(32)34-17-20-9-7-6-8-10-20)28-24(31)22(29-26(33)35-27(3,4)5)16-19-11-13-21(30)14-12-19/h6-14,18,22-23,30H,15-17H2,1-5H3,(H,28,31)(H,29,33)/t22-,23-/m0/s1 |

InChI Key |

SVINFKSLOMLCGB-GOTSBHOMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Boc Tyr Leu Obn

Solution-Phase Peptide Synthesis (LPPS) Approaches for Boc-Tyr-Leu-OBn

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method that remains valuable for the large-scale production of peptides. wikipedia.orgcreative-peptides.com In LPPS, the reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. researchgate.net

The synthesis of this compound via LPPS would involve a stepwise elongation approach. researchgate.net This process consists of the following general steps:

Protection: The amino group of Tyrosine is protected with a Boc group, and the carboxyl group of Leucine (B10760876) is protected as a benzyl (B1604629) ester (OBn).

Activation and Coupling: The carboxyl group of Boc-Tyrosine is activated using a suitable coupling reagent, and it is then reacted with Leu-OBn to form the protected dipeptide, this compound.

Purification: The resulting protected dipeptide is purified from byproducts and unreacted starting materials, often through extraction and crystallization. google.com

This stepwise approach allows for careful control and purification at each stage, which is a key advantage of LPPS. bachem.com

Activated esters and mixed anhydrides are common intermediates in LPPS for forming the peptide bond. bachem.comthieme-connect.de

Activated Esters: These are typically formed by reacting the N-protected amino acid with a compound like N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) in the presence of a coupling agent like DCC. bachem.comacs.org The resulting activated ester is stable enough to be isolated but reactive enough to readily couple with the amino group of the other amino acid. bachem.com The use of pre-formed activated esters can reduce the risk of racemization during the coupling step. bachem.com

Mixed Anhydrides: The mixed carbonic acid anhydride (B1165640) method involves reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine. thieme-connect.decdnsciencepub.com This forms a highly reactive mixed anhydride that rapidly couples with the amino component. thieme-connect.de This method is known for its high reaction rates. thieme-connect.de

The choice of solvent is crucial in LPPS as it must dissolve all reactants and facilitate the reaction while minimizing side reactions. creative-peptides.comrsc.org Common solvents for peptide synthesis include dichloromethane (B109758) (DCM), dimethylformamide (DMF), N-methylpyrrolidone (NMP), and tetrahydrofuran (B95107) (THF). peptide.com The selection of the solvent can influence reaction rates, yields, and the extent of racemization. creative-peptides.comcdnsciencepub.com For instance, a combination of N-methylpiperidine as the base and dichloromethane as the solvent has been shown to minimize urethane (B1682113) formation, a common side reaction in the mixed anhydride method. cdnsciencepub.com

Optimizing reaction conditions such as temperature, pH, and reagent concentration is essential for maximizing the yield and purity of this compound. creative-peptides.com For example, controlling the pH is often necessary to maintain optimal reaction conditions. creative-peptides.com Low temperatures are frequently employed during the activation and coupling steps to minimize racemization. thieme-connect.de The use of an appropriate buffer can also help to control the pH and reduce side reactions. creative-peptides.com Recent advancements have explored the use of microwave irradiation to accelerate solution-phase dipeptide synthesis. mdpi.com

| Parameter | Considerations for Optimization | Impact on Synthesis |

| Solvent | Solubility of reactants, polarity, potential for side reactions. creative-peptides.comrsc.org | Affects reaction rate, yield, and purity. creative-peptides.comcdnsciencepub.com |

| Temperature | Balancing reaction rate with the risk of racemization and other side reactions. creative-peptides.com | Lower temperatures generally reduce racemization. thieme-connect.de |

| pH/Base | Maintaining optimal pH for coupling and minimizing base-catalyzed side reactions. creative-peptides.com | The choice of base can significantly impact side product formation. cdnsciencepub.com |

| Reagent Concentration | Stoichiometry of reactants and coupling agents. creative-peptides.com | Can influence reaction completeness and the formation of byproducts. |

Control of Diastereoselectivity and Epimerization

Maintaining the stereochemical integrity of the amino acid residues is paramount during peptide synthesis. Epimerization, the change in configuration at a chiral center, is a significant side reaction that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired product. rsc.org

The primary mechanisms of epimerization in peptide synthesis involve either the formation of an oxazol-5(4H)-one intermediate from the activated C-terminal amino acid or the direct abstraction of the α-proton of an amino acid residue by a base. nih.gov Several factors influence the rate of epimerization, including the nature of the amino acids, the coupling reagents, solvents, and additives.

For the synthesis of this compound, the coupling of Boc-Tyr to Leu-OBn is the critical step where epimerization of the tyrosine residue can occur. The following table summarizes key strategies to control diastereoselectivity and minimize epimerization:

| Strategy | Description | Research Findings |

| Coupling Reagents | The choice of coupling reagent significantly impacts the extent of epimerization. nih.gov | Carbodiimides like EDC can lead to higher epimerization rates compared to DIC. The use of phosphonium (B103445) and uronium salts can also influence stereochemical outcomes. nih.gov |

| Additives | Additives are commonly used in conjunction with coupling reagents to suppress epimerization. | Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and copper(II) chloride (CuCl₂) have been shown to effectively reduce epimerization. nih.govpeptide.com CuCl₂ in combination with HOBt has been reported to provide peptides in high yields without epimerization. nih.gov |

| Solvents | The polarity of the solvent can influence the rate of epimerization. | Polar solvents like DMF can increase the rate of epimerization. u-tokyo.ac.jp The use of less polar solvents may be beneficial. |

| Temperature | Lower reaction temperatures generally reduce the rate of epimerization. u-tokyo.ac.jp | Performing the coupling reaction at lower temperatures can help to preserve the stereochemical integrity of the amino acids. |

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides, including this compound, by anchoring the growing peptide chain to an insoluble polymer support. chempep.com

The Boc/Bzl strategy is a classical approach in SPPS. iris-biotech.de It utilizes the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and benzyl-based protecting groups for the side chains. In the context of this compound, the synthesis would typically involve the immobilization of Leucine on the solid support, followed by the coupling of Boc-Tyrosine. The benzyl ester (OBn) serves as the C-terminal protecting group.

The choice of resin and linker is critical for the successful synthesis of a C-terminally protected peptide like this compound. The linker connects the peptide to the solid support and dictates the conditions for the final cleavage. For the synthesis of a peptide with a C-terminal benzyl ester, a common approach involves synthesizing the corresponding peptide acid on the resin, followed by cleavage and subsequent esterification in solution. Alternatively, direct synthesis on a resin that yields a C-terminal ester is possible.

The following table outlines suitable resins for Boc-SPPS that can be used to obtain the peptide acid precursor to this compound:

| Resin | Linker Type | Characteristics | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | The foundational resin for Boc chemistry, where the first amino acid is attached via an ester bond. chempep.compeptide.com It is somewhat acid labile, which can lead to premature cleavage during repeated Boc deprotection steps. peptide.comchempep.com | Strong acids like anhydrous HF are required for cleavage. chempep.com |

| PAM Resin | Phenylacetamidomethyl | Offers greater stability to the acidic conditions of Boc deprotection compared to the Merrifield resin, reducing peptide loss during synthesis. chempep.comiris-biotech.depeptide.com | Requires strong acids such as HF for cleavage. chempep.compeptide.com |

The synthesis of this compound would involve first attaching Boc-Leu to the selected resin, typically as a cesium salt to the Merrifield resin to minimize racemization. chempep.com After the synthesis of the dipeptide on the solid support, the peptide acid would be cleaved from the resin and then esterified with benzyl alcohol in a separate step. A direct conversion of resin-bound peptides to C-terminal esters can also be achieved under certain conditions. ysu.am

In the Boc/Bzl strategy, the Boc group is removed at each step of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). chempep.com The final cleavage of the peptide from the resin and the removal of the benzyl-based side-chain protecting groups require a much stronger acid.

The standard protocols are as follows:

Boc Deprotection: A solution of 50% TFA in DCM is commonly used for the removal of the Boc group. chempep.com

Final Cleavage: Anhydrous hydrogen fluoride (B91410) (HF) is the most common reagent for the final cleavage from Merrifield or PAM resins and the simultaneous removal of benzyl-based side-chain protecting groups. peptide.comchempep.com This is a hazardous reagent that requires specialized equipment.

For this compound, if synthesized on a solid support, the final cleavage with a strong acid like HF would also cleave the C-terminal benzyl ester (OBn). Therefore, for the isolation of the fully protected dipeptide, solution-phase synthesis or a carefully chosen solid-phase strategy with orthogonal protecting groups would be necessary. A more practical solid-phase approach would be to synthesize the corresponding peptide acid and then perform the benzyl esterification in solution.

Several challenges can arise during the on-resin synthesis of peptides, including those containing tyrosine and leucine.

Aggregation: Peptides containing hydrophobic residues like leucine have a tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps. nih.gov

Difficult Couplings: The coupling of amino acids can sometimes be inefficient, particularly when dealing with sterically hindered residues or aggregated peptide chains. Problems with the attachment of tyrosine have been reported, which could be sequence-dependent. researchgate.net

Strategies to mitigate these challenges include:

Resin Loading: Using resins with a lower loading capacity can help to reduce peptide aggregation. researchgate.net

Solvent Choice: The choice of solvent can impact resin swelling and reaction efficiency. While DMF is common, other solvents like DCM can sometimes be beneficial. researchgate.net

Microwave Synthesis: The use of microwave irradiation can accelerate coupling and deprotection reactions, potentially reducing aggregation and improving yields. researchgate.net

Emerging and Green Synthetic Approaches Relevant to this compound

There is a growing emphasis on developing more sustainable and environmentally friendly methods for peptide synthesis. biomatik.com These approaches aim to reduce the use of hazardous solvents and reagents.

Green Solvents: Research has focused on replacing conventional solvents like DMF and DCM with greener alternatives. Propylene carbonate has been shown to be a viable replacement in both solution- and solid-phase peptide synthesis using the Boc/Bzl strategy, with no epimerization observed in the synthesis of a tetrapeptide. researchgate.netrsc.org

Water-Based Synthesis: Efforts are being made to develop peptide synthesis methods that can be performed in water, which would significantly improve the environmental footprint of the process. researchgate.netproquest.com Microwave-assisted, water-based SPPS using Boc-amino acid nanoparticles has been demonstrated for the synthesis of small peptides. researchgate.net

Continuous Solventless Synthesis: Reactive extrusion has been explored for the solventless synthesis of di- and tripeptides, offering a potentially greener and more efficient manufacturing process. researchgate.net

These emerging technologies hold promise for the more sustainable production of protected dipeptides like this compound in the future.

Microwave-Assisted Peptide Synthesis

In the context of Boc-chemistry, microwave irradiation has been successfully applied to the synthesis of various peptides, including those rich in cysteine. nih.gov The controlled heating allows for rapid reactions, with most amino acid couplings completed in as little as five minutes and Fmoc-group removal in three minutes. nih.gov While many studies focus on the Fmoc strategy, the principles are broadly applicable to Boc-SPPS, producing peptides in high yield and purity. nih.govluxembourg-bio.com For the synthesis of this compound, a microwave-assisted approach would be expected to significantly expedite the coupling of Boc-Tyr(P)-OH (where P is a side-chain protecting group) to Leu-OBn, or in a solid-phase context, the coupling of Boc-Leu to the resin followed by the coupling of Boc-Tyr(P)-OH.

Environmentally Conscious Methodologies (e.g., In-Water Synthesis)

In an effort to develop more sustainable chemical processes, environmentally friendly methods for peptide synthesis are gaining prominence. A notable example is the development of water-based, microwave-assisted SPPS using Boc-amino acid nanoparticles. mdpi.com This innovative technique eliminates the need for traditional organic solvents, which are often toxic and difficult to dispose of. mdpi.com

The methodology involves the use of suspended, water-dispersible nanoparticles of Boc-protected amino acids, which overcomes the low solubility of these reactants in water. mdpi.com Microwave irradiation is then used to facilitate the rapid reaction of the amino acid nanoparticles on a resin support within the aqueous medium. mdpi.com This organic solvent-free method has been successfully used to synthesize peptides like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-OH) using Boc-amino acid nanoparticles, including Boc-Tyr(tBu)-OH. mdpi.com This demonstrates the feasibility of an aqueous synthesis for peptides containing tyrosine, suggesting a green pathway for producing this compound. Another sustainable approach is mechanochemistry, which uses mechanical force from milling or grinding to drive reactions, often in the absence of bulk solvents. researchgate.net

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs), which are salts with melting points below 100°C, offer a unique reaction environment for chemical synthesis. In peptide chemistry, room-temperature ionic liquids have been prepared from commercially available Boc-protected amino acids (Boc-AAILs). rsc.orgrsc.org These protected AAILs can serve as multifunctional reactants in dipeptide synthesis. rsc.org

The synthesis process can be enhanced by using specific coupling reagents that are particularly effective in the ionic liquid medium, allowing for rapid amide bond formation without the addition of a base. rsc.org Protic ionic liquids have also been investigated as efficient catalysts for both the introduction (N-tert-butyloxycarbonylation) and the selective hydrolytic cleavage of the Boc protecting group. researchgate.netresearchgate.net For the synthesis of this compound, employing a Boc-Tyr(P)-[cation] ionic liquid as a reactant with Leu-OBn could offer a novel, efficient, and potentially recyclable solvent/catalyst system. rsc.org

Unprotected Amino Acid Strategies for Dipeptide Formation

Specifically for tyrosine, research has shown that it can be incorporated into peptides without protection on its phenolic hydroxyl group, particularly when it is the N-terminal residue. nih.gov In some cases, this strategy can lead to a final product with fewer impurities compared to syntheses using hydroxyl-protected tyrosine. nih.gov However, the use of unprotected tyrosine is not without risks; the nucleophilic phenolate (B1203915) ion can be acylated during subsequent coupling steps, and the electron-rich aromatic ring is susceptible to alkylation. peptide.comug.edu.pl Despite these potential side reactions, successful syntheses have been reported where free Boc-Tyr-OH was used to build peptides, including LH-RH antagonists, with no evidence of side-chain modification. nih.gov The success of this strategy can be dependent on the coupling method; for instance, using N,N′-dicyclohexylcarbodiimide (DCC) for activation has been shown to prevent acylation of the free hydroxyl group. umich.edu

Protection Strategies for Tyrosine Side Chain in this compound Synthesis

The most common protecting groups for the tyrosine side chain in Boc-SPPS are benzyl-based ethers, such as the Benzyl (Bzl) group itself. peptide.com While widely used, the Bzl group is partially cleaved by trifluoroacetic acid (TFA), making it more suitable for shorter peptide syntheses in Boc chemistry. peptide.com For greater stability against the acidic conditions used for Boc removal, more robust, acid-stable protecting groups are preferred. These include derivatives of the benzyl group that are substituted with electron-withdrawing groups.

Key protecting groups for the tyrosine side chain compatible with Boc-chemistry include:

2,6-Dichlorobenzyl (2,6-Cl₂Bzl): This group offers enhanced acid stability compared to the standard benzyl ether.

2-Bromobenzyloxycarbonyl (2-BrZ): This carbonate-based protecting group is compatible with cleavage by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

tert-Butyl (tBu): The tBu ether is a very common protecting group for tyrosine in Fmoc chemistry, but Boc-Tyr(tBu)-OH is also useful in Boc chemistry, especially for introducing an N-terminal tyrosine residue. peptide.com

Silyl (B83357) Ethers: A novel class of protecting groups based on silyl ethers, such as β-trimethylsilylethyl (TMSE) and β-dimethylphenylsilylethyl (DMPSE) , has been developed. nih.gov These groups are stable to a variety of reagents used in peptide synthesis and are readily removed by TFA. The TMSE group is significantly more stable to dilute TFA than the tBu ether, offering a wider range of orthogonality. nih.gov

Propargyloxycarbonyl (Poc): The Poc group is a carbonate-based protection that is stable to the acidic and basic conditions commonly employed in peptide synthesis. core.ac.uk Its removal is achieved under mild, neutral conditions using specific reagents like benzyltriethylammonium tetrathiomolybdate (B108656), providing orthogonality with many other protecting groups. core.ac.uk

Acetyl (Ac): The acetyl group can be used to protect the hydroxyl function of tyrosine and is removable under mild final deprotection conditions. umich.edu

The selection of an appropriate protecting group is critical for a successful synthesis, preventing side-product formation and ensuring the integrity of the final dipeptide.

Table 1: Tyrosine Side-Chain Protecting Groups in Boc-Based Synthesis

| Protecting Group | Abbreviation | Type | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzyl | Bzl | Ether | Strong acid (e.g., HF); partially cleaved by TFA | peptide.com |

| 2-Bromobenzyloxycarbonyl | 2-BrZ | Carbonate | Strong acid (e.g., HF, TFMSA) | peptide.com |

| tert-Butyl | tBu | Ether | Strong acid (e.g., TFA) | peptide.com |

| β-trimethylsilylethyl | TMSE | Silyl Ether | TFA (5-20 min) | nih.gov |

| Propargyloxycarbonyl | Poc | Carbonate | Benzyltriethylammonium tetrathiomolybdate under neutral conditions | core.ac.uk |

| Acetyl | Ac | Ester | Mild basic conditions (e.g., aqueous ammonia) | umich.edu |

Chemical Reactivity and Derivatization Studies of Boc Tyr Leu Obn

Selective Deprotection Strategies for Boc and OBn Groups

The orthogonal nature of the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (OBn) protecting groups allows for their selective removal under different chemical conditions. This selectivity is fundamental in peptide synthesis, enabling stepwise modifications. iris-biotech.depeptide.com

The Boc group, protecting the N-terminal amino group of the tyrosine residue, is susceptible to cleavage under acidic conditions. wiley-vch.de This acid-labile nature is a cornerstone of the Boc/Bzl protection strategy in peptide synthesis. nih.gov

Common Reagents and Conditions: A variety of acidic reagents can be employed for Boc deprotection. Trifluoroacetic acid (TFA) is a common choice, often used in a solution with dichloromethane (B109758) (DCM). iris-biotech.depeptide.com The concentration of TFA can be adjusted to control the rate of deprotection. Other acidic systems, such as hydrogen chloride (HCl) in an organic solvent or a mixture of sulfuric acid in tert-butyl acetate, have also been reported for the selective removal of the Boc group in the presence of other acid-sensitive functionalities like tert-butyl esters. researchgate.netrsc.org The use of Lewis acids like bismuth(III) trichloride (B1173362) has been shown to achieve selective Boc deprotection under mild conditions, leaving acid-labile groups such as tert-butyl esters unaffected. researchgate.net

Mechanism of Deprotection: The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide. researchgate.net

Table 1: Reagents for N-terminal Boc Deprotection

| Reagent | Conditions | Selectivity |

| Trifluoroacetic acid (TFA) | Typically 25-50% in DCM | Can affect other acid-labile groups |

| Hydrogen Chloride (HCl) | In organic solvents (e.g., dioxane, ethyl acetate) | Generally selective over benzyl esters |

| Sulfuric Acid (H₂SO₄) | In tert-butyl acetate | Selective for Boc over tert-butyl esters. researchgate.net |

| Bismuth(III) Chloride (BiCl₃) | Acetonitrile and water at 55°C | Highly selective for Boc over tert-butyl esters. researchgate.net |

| Oxalyl chloride/Methanol | Room temperature | Mild and selective for N-Boc deprotection. rsc.org |

This table is based on data from various sources. researchgate.netrsc.orgresearchgate.net

The benzyl ester (OBn) protecting the C-terminal carboxyl group of the leucine (B10760876) residue can be removed through several methods, most notably saponification and catalytic hydrogenolysis. chemistrydocs.com

Saponification: Saponification involves the hydrolysis of the ester using a base, typically an alkali metal hydroxide (B78521) like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. d-nb.info This method is effective but can sometimes lead to side reactions, such as epimerization at the C-terminal amino acid, especially if the reaction conditions are not carefully controlled.

Catalytic Hydrogenolysis: Catalytic hydrogenolysis is a milder method for OBn deprotection. chemistrydocs.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. nih.gov The benzyl group is cleaved, releasing the free carboxylic acid and toluene (B28343) as a byproduct. This method is generally preferred due to its mildness and high chemoselectivity, as it does not affect most other protecting groups, including the Boc group.

Table 2: Methods for C-terminal OBn Deprotection

| Method | Reagents | Key Features |

| Saponification | LiOH or NaOH in aqueous organic solvent | Effective but can risk epimerization. d-nb.info |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, highly selective, and clean reaction. chemistrydocs.comnih.gov |

This table is based on data from various sources. chemistrydocs.comd-nb.infonih.gov

In more complex peptide synthesis scenarios, the hydroxyl group of the tyrosine side chain is often protected to prevent unwanted side reactions. peptide.com The choice of protecting group for the tyrosine side chain is crucial for achieving orthogonal deprotection, allowing its selective removal without affecting the N-terminal Boc or C-terminal OBn groups. iris-biotech.de

Common protecting groups for the tyrosine hydroxyl group include benzyl (Bzl), 2,6-dichlorobenzyl (2,6-Cl₂Bzl), and tert-butyl (tBu) ethers. peptide.compeptide.com The Bzl group can be removed by hydrogenolysis, similar to the C-terminal OBn group. peptide.com However, for true orthogonality, a protecting group that can be cleaved under conditions that leave both Boc and OBn intact is required.

Groups like the 2-chlorotrityl (2-ClTrt) can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), which allows for the selective deprotection of the tyrosine side chain for subsequent modification while the rest of the peptide remains protected. sigmaaldrich.com This strategy is particularly useful for on-resin modifications in solid-phase peptide synthesis. iris-biotech.de

Post-Synthetic Modification of Boc-Tyr-Leu-OBn Scaffold

Once the desired protecting groups are removed, the this compound scaffold can be further modified at specific residues to introduce new functionalities.

The phenolic side chain of tyrosine is a versatile handle for various chemical modifications. nih.gov Recent research has focused on developing methods for the selective functionalization of tyrosine residues in peptides. rsc.orgrsc.orgresearchgate.net

Oxidative Dearomatization-Rearomatization: One strategy involves the metal-free oxidative dearomatization of the tyrosine residue to form a cyclohexadienone intermediate. rsc.orgrsc.orgresearchgate.netresearchgate.net This electrophilic intermediate can then react with various nucleophiles, leading to the introduction of new functional groups at the phenolic ring. For instance, this method has been used to convert tyrosine into 4-amino phenylalanine. rsc.orgrsc.orgresearchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Metal-catalyzed reactions, such as palladium-catalyzed C-H activation, can be used to introduce aryl or other groups at the ortho-position of the tyrosine phenol (B47542) ring. chinesechemsoc.org These methods often require the protection of the phenolic hydroxyl group and can be influenced by the directing ability of neighboring groups. chinesechemsoc.org

While the side chain of leucine is generally considered less reactive than that of tyrosine, modifications can still be achieved. These modifications often involve the synthesis of leucine analogs with desired functionalities prior to their incorporation into the peptide chain.

Incorporation of Leucine Analogs: Studies have explored the incorporation of leucine analogs, such as D-leucine or fluorinated leucines, to enhance the biological activity or stability of peptides. researchgate.netnih.govresearcher.lifecaltech.edu For instance, the substitution with D-leucine has been shown to increase the antibacterial and anticancer activities of certain peptides. researchgate.netnih.govresearcher.life The incorporation of trifluoroleucine has been demonstrated to enhance the thermal stability of coiled-coil protein structures. caltech.edu

Amide Bond Modifications and Peptidomimetic Scaffolds

The dipeptide this compound serves as a foundational unit for more complex peptide structures. A key area of its chemical exploration involves the modification of the amide bond linking the tyrosine and leucine residues. These modifications are crucial for developing peptidomimetics—compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

One strategy to enhance peptide stability is the replacement of the scissile amide bond with an isostere, a chemical group with similar physical and chemical properties. beilstein-journals.org Research into peptide analogues has shown that various moieties can serve as effective amide bond surrogates. For instance, in studies on Leu-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, the amide bonds have been systematically replaced to probe their importance for biological activity. nih.gov Modifications such as ester bonds or N-methylated amides have been successfully incorporated, with some analogues retaining significant biological activity. nih.gov This indicates that the hydrogen-bond donor capability of certain amide protons is not essential for receptor binding in all cases. nih.gov

A specific example of an amide isostere is the (Z)-monofluoroalkene unit (–(Z)-CF=CH–). The isostere Boc-Tyr-ψ[(Z)-CF=CH]-Gly has been incorporated into a longer peptide sequence, demonstrating that the amide bond at that position was not strictly necessary for receptor interaction, even though a decrease in activity was observed compared to the natural peptide. beilstein-journals.org

Table 1: Examples of Amide Bond Isosteres in Peptide Modification

| Isostere Type | Example Structure | Context/Peptide | Reference |

|---|---|---|---|

| N-Methyl Amide | -CON(CH₃)- | Leu-Enkephalin Analogues | nih.gov |

| Ester | -COO- | Leu-Enkephalin Analogues | nih.gov |

| Monofluoroalkene | -(Z)-CF=CH- | Leu-Enkephalin Derivative | beilstein-journals.org |

Beyond simple isosteric replacement, this compound can be incorporated into larger, more complex peptidomimetic scaffolds designed to replicate specific secondary structures, such as β-turns. rsc.orgresearchgate.net These scaffolds constrain the peptide backbone into a desired conformation, which can be crucial for biological activity. The design of such mimics often focuses on replicating the spatial arrangement of amino acid side chains. nih.gov

Various molecular scaffolds have been developed to induce these conformations. Examples include:

Diketopiperazines (DKPs): These six-membered cyclic dipeptides are conformationally stable scaffolds. Activated mono-Boc-DKPs can be used as building blocks for peptide elongation. For example, the Leu-enkephalin pentapeptide has been synthesized by reacting a cyclo(Boc-l-Tyr(t-Bu)-Gly-) with a tripeptide fragment, demonstrating the utility of DKP scaffolds in building complex peptides. acs.org

Triazolo Amino Acids: The rigid framework of pseudo-aromatic triazole units can be inserted into a peptide backbone to nucleate β-turn structures. rsc.org The insertion of an aliphatic triazolo-β-aza-ε-amino acid (AlTAA) into a Leu-enkephalin analogue resulted in a well-defined type II β-turn structure. rsc.org

Bicyclic Scaffolds: Constrained bicyclic amino acids have been developed as reverse turn mimetics and dipeptide isosteres. researchgate.net Scaffolds such as BTAa (Bicycles from Tartaric acid and Amino acids) can mimic β-turns in both cyclic and linear peptides. researchgate.net

Macrocycles: Boc-Tyr(Bn)-Leu-OBn is a precursor for the synthesis of peptidomimetic macrocycles, where a linker is used to cyclize the peptide chain. google.com This approach creates a defined loop structure, which can be tailored for specific receptor interactions.

The overarching goal of these modifications is to create molecules that present the critical pharmacophoric elements (the Tyr and Leu side chains) in a bioactive conformation while improving the drug-like properties of the parent peptide.

Reaction Kinetics and Selectivity Studies in Derivatization

The derivatization of this compound and related peptides is governed by reaction kinetics and selectivity, which are critical for achieving desired products in high yields and purity. Selectivity is particularly important given the multiple reactive sites within the dipeptide, including the N-terminus (if deprotected), the C-terminus, and the tyrosine side-chain phenol.

Reaction Kinetics: The rate of derivatization reactions can vary significantly depending on the reagents, solvents, and reaction conditions. For instance, the N-acylation of amino acids with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is typically complete within 1-5 hours at room temperature or slightly elevated temperatures (45 °C). thieme-connect.de In contrast, some derivatization procedures for analytical purposes, such as with (S)-anabasine for chiral carboxylic acids, can be quantitative in just 5 minutes at room temperature when a condensation agent is used. mdpi.com

Mechanochemical methods, such as ball-milling, have also been explored for peptide synthesis. Studies on the coupling of N-carboxyanhydrides (NCAs) have shown apparent zero-order kinetics, with the reaction rate being independent of the frequency applied. rsc.org This highlights how the physical method of activation can influence reaction kinetics.

Table 2: Illustrative Reaction Conditions and Kinetics for Peptide Derivatization

| Reaction Type | Reagent(s) | Conditions | Completion Time | Reference |

|---|---|---|---|---|

| N-Boc Protection | Boc-ON / TEA | 20-45 °C, 50% aq. dioxane | 1-5 hours | thieme-connect.de |

| Chiral Derivatization | (S)-anabasine / Condensation agent | Room Temperature | 5 minutes | mdpi.com |

| Chiral Derivatization | (R)-1-Boc-2-piperidine carbonyl chloride | Room Temperature | 2 hours | mdpi.com |

| Peptide Coupling | Boc-Phe-NCA / Aminoester | Ball-milling | Varies (Zero-order kinetics) | rsc.org |

| Ortho-acylation | Aldehydes / TBHP / Pd(OAc)₂ | 120 °C, Toluene | Not specified | nih.gov |

Selectivity Studies: Selectivity in derivatization is paramount, especially when targeting a specific functional group in the presence of others. The tyrosine residue, with its nucleophilic phenol side chain, is a frequent target for selective modification.

Tyrosine-Selective Reactions: Methods have been developed for the selective ortho-acylation of tyrosine-containing peptides. Using a 2-pyridyl ether as a directing group, palladium-catalyzed acylation can be directed to the position ortho to the phenolic hydroxyl group. nih.gov In studies with a model dipeptide, Boc-NH-(OPyr)Tyr-Leu-CO₂Me, this method yielded mono- and di-acylated products. nih.gov Other studies have shown that nitration can be achieved exclusively at tyrosine residues even in the presence of other potentially reactive amino acids like serine, threonine, and cysteine. nih.gov

Protecting Group Strategy: The inherent selectivity of a reaction is often supplemented by the use of protecting groups. In this compound, the N-terminus is protected by the Boc group and the C-terminus by the benzyl ester (OBn). This directs reactivity towards the tyrosine side chain. For further modifications, the tyrosine hydroxyl group can also be protected (e.g., as a tert-butyl ether, tBu) to prevent its reaction during subsequent synthetic steps, such as peptide bond formation at the C-terminus. nih.gov

These studies underscore the importance of controlling reaction conditions and molecular design to achieve the desired kinetic profiles and selective derivatization of complex molecules like this compound.

Boc Tyr Leu Obn As a Substrate in Enzymatic Investigations in Vitro

Specificity Profiling of Proteases and Peptidases

The substrate specificity of a protease is a critical determinant of its biological function. Synthetic peptide substrates like Boc-Tyr-Leu-OBn are instrumental in characterizing these specificities in a controlled laboratory setting.

Cleavage Site Analysis of Tyrosine-Leucine Linkage

The primary peptide bond in this compound is between the carboxyl group of tyrosine and the amino group of leucine (B10760876). The susceptibility of this bond to enzymatic hydrolysis is a key area of investigation. Proteases with a preference for cleaving after large hydrophobic or aromatic residues are potential candidates for hydrolyzing this bond.

Chymotrypsin (B1334515) and Chymotrypsin-like Proteases: These serine endopeptidases are well-known for their preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. Consequently, chymotrypsin is expected to efficiently hydrolyze the Tyr-Leu bond in this compound. Studies on similar substrates have confirmed this specificity. The bulky side chains of both tyrosine and leucine can fit into the S1 and S1' subsites of the chymotrypsin active site, respectively, facilitating catalysis.

Carboxypeptidases: Enzymes like Carboxypeptidase Y, a serine carboxypeptidase, exhibit broad specificity and act as exopeptidases, cleaving amino acids from the C-terminus of peptides. While the benzyl (B1604629) ester (OBn) group protects the C-terminus of this compound, its removal would expose the leucine residue, making the Tyr-Leu bond a potential target for carboxypeptidases, which would then release leucine.

The analysis of cleavage products, typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), allows for the precise identification of the scissile bond and confirms the specificity of the enzyme .

Influence of Protecting Groups on Enzyme-Substrate Interaction

The N-terminal tert-Butoxycarbonyl (Boc) group and the C-terminal benzyl (OBn) ester are crucial components of the this compound molecule that can significantly influence its interaction with enzymes.

Boc Group (N-terminus): The bulky and hydrophobic Boc group can affect substrate binding and enzyme activity. For some proteases, this group can sterically hinder the substrate from properly fitting into the active site, potentially reducing the rate of hydrolysis. However, for others, the hydrophobicity of the Boc group might enhance binding to non-polar regions of the enzyme's active site cleft, thereby influencing the kinetic parameters. The presence of the Boc group also prevents the N-terminal amine from being charged, which can be a critical determinant in the electrostatic interactions with the enzyme.

OBn Group (C-terminus): The benzyl esterification of the C-terminal carboxyl group serves multiple purposes. It neutralizes the negative charge of the carboxylate, which can be crucial for substrate recognition by enzymes that have specific charge requirements in their binding pockets. Furthermore, the aromatic benzyl group can participate in hydrophobic or stacking interactions with the enzyme, potentially increasing the affinity of the substrate for the enzyme. For exopeptidases that require a free C-terminus, the OBn group effectively renders the dipeptide resistant to cleavage.

The differential hydrolysis of this compound compared to its unprotected or alternatively protected counterparts can provide valuable insights into the role of these terminal groups in substrate recognition and enzyme mechanism.

Kinetic Parameters (e.g., K_m, V_max) Determination in in vitro Assays

Determining the kinetic parameters of an enzyme with a specific substrate is fundamental to understanding its catalytic efficiency. For the enzymatic hydrolysis of this compound, the Michaelis constant (K_m) and the maximum velocity (V_max) are key indicators of the enzyme-substrate interaction.

K_m (Michaelis Constant): This parameter reflects the affinity of the enzyme for the substrate. A low K_m value indicates high affinity, meaning the enzyme can become saturated with the substrate at lower concentrations. The structural features of this compound, including the amino acid side chains and the protecting groups, will collectively determine its K_m with a particular enzyme.

V_max (Maximum Velocity): This represents the maximum rate of reaction when the enzyme is fully saturated with the substrate. V_max is dependent on the catalytic efficiency of the enzyme (k_cat) and the enzyme concentration.

These parameters are typically determined by measuring the initial rate of the reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The hydrolysis of the peptide bond can be monitored spectrophotometrically if a chromogenic leaving group is used in a modified substrate, or by quantifying the appearance of products over time using HPLC.

Table 1: Hypothetical Kinetic Parameters for Protease-Catalyzed Hydrolysis of this compound This table presents illustrative data as specific experimental values for this exact compound are not broadly available.

| Enzyme | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Chymotrypsin | 0.5 | 120 | 4.0 x 10⁵ |

| Papain | 1.2 | 85 | 1.2 x 10⁵ |

| Thermolysin | 0.8 | 150 | 3.1 x 10⁵ |

Applications in Enzyme Inhibition Studies

Substrate analogs are frequently used as starting points for the design of enzyme inhibitors. The structural information gleaned from how this compound binds to an enzyme's active site can be exploited to develop potent and specific inhibitors.

Design of Inhibitor Analogs Based on this compound Structure

The principle behind this approach is that molecules that mimic the substrate can bind to the enzyme's active site and block the entry of the natural substrate. By modifying the this compound structure, researchers can convert it from a substrate into an inhibitor.

Common modifications include:

Replacement of the Scissile Amide Bond: The peptide bond that is normally cleaved can be replaced with a non-hydrolyzable isostere (e.g., a reduced amide, a ketone, or a statine (B554654) derivative). This allows the molecule to bind to the active site without being cleaved, thus acting as a competitive inhibitor.

Introduction of a Warhead: A reactive functional group (a "warhead") can be incorporated into the structure. This group can form a covalent bond with a reactive residue in the enzyme's active site (e.g., the catalytic serine in serine proteases), leading to irreversible inhibition.

Modification of Side Chains and Protecting Groups: The tyrosine and leucine side chains, as well as the Boc and OBn groups, can be systematically modified to optimize binding affinity and selectivity for the target protease over other enzymes. For example, altering the aromatic ring of tyrosine or the alkyl side chain of leucine can probe the steric and electronic requirements of the S1 and S1' binding pockets.

Mechanistic Insight into Enzyme-Inhibitor Binding

Studying how inhibitors derived from this compound bind to their target enzymes provides valuable information about the enzyme's mechanism of action. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the enzyme-inhibitor complex. This allows for a detailed visualization of the interactions between the inhibitor and the amino acid residues in the active site.

These structural studies can reveal:

The precise binding mode of the inhibitor.

The key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

The conformational changes that occur in the enzyme upon inhibitor binding.

This mechanistic understanding is crucial for the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking and molecular dynamics simulations, are often used in conjunction with experimental data to predict binding affinities and guide the design of new inhibitor analogs.

Based on comprehensive searches of available scientific literature, there is no specific information regarding the use of the chemical compound "this compound" as a substrate in enzyme-catalyzed peptide synthesis. Consequently, detailed research findings and data tables for its role in such enzymatic investigations could not be obtained.

Therefore, the requested article focusing solely on the enzymatic investigations of this compound, as outlined, cannot be generated due to the absence of relevant data in the public domain.

Role of Boc Tyr Leu Obn in the Synthesis of Complex Peptides and Peptidomimetics

Utilization as a Dipeptide Building Block

Boc-Tyr-Leu-OBn is frequently employed as a ready-made dipeptide unit in the assembly of larger peptide structures. This approach can be more efficient than the stepwise addition of individual amino acids, particularly in the synthesis of sequences containing the Tyr-Leu motif.

Fragment Condensation Strategies in Solution-Phase and Solid-Phase

In solution-phase synthesis , protected fragments are coupled in a suitable solvent. thieme-connect.de This method allows for the purification of intermediates at each stage, ensuring the high purity of the final peptide. thieme-connect.de

In Solid-Phase Peptide Synthesis (SPPS) , the peptide chain is assembled on an insoluble resin support. thieme-connect.de This technique simplifies the purification process as excess reagents and by-products can be removed by simple washing. thieme-connect.de Fragment condensation on a solid support involves the coupling of a protected peptide fragment to a resin-bound peptide. acs.org This hybrid approach combines the advantages of both solution-phase and solid-phase techniques. acs.org

For instance, a protected fragment corresponding to a specific portion of a target peptide can be synthesized and then coupled with another fragment that has been assembled on a solid support. This strategy has been successfully used in the synthesis of complex peptides, such as the bioactive peptide Bivalirudin. iris-biotech.de

Synthesis of Longer Peptides and Oligomers

The choice of protecting groups is critical for the successful synthesis of long peptides. The Boc group, in combination with other protecting groups like the benzyl (B1604629) (Bzl) group, forms an orthogonal protection strategy. acs.org This allows for the selective removal of one protecting group while others remain intact, enabling the controlled elongation of the peptide chain. acs.org

Design and Synthesis of Peptidomimetics Incorporating Tyrosine and Leucine (B10760876) Motifs

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation and bioavailability. nih.gov The Tyr-Leu motif is present in many biologically active peptides, and this compound serves as a key starting material for the design and synthesis of peptidomimetics that incorporate this important structural feature.

Incorporation of Unnatural Amino Acids and Modified Residues

A common strategy in peptidomimetic design is the incorporation of unnatural amino acids. cpcscientific.com These non-proteinogenic amino acids can introduce conformational constraints, enhance biological activity, and increase resistance to proteolysis. cpcscientific.com Unnatural amino acids can be incorporated into a peptide sequence during synthesis, often requiring specific protecting group strategies. acs.org

The use of this compound allows for the convenient introduction of the Tyr-Leu dipeptide unit, after which unnatural amino acids can be coupled to extend the peptide chain. For example, a study on the synthesis of α-/β-mixed peptides as potential α-amylase inhibitors involved the synthesis of a tripeptide containing a β-leucine residue coupled to a protected tyrosine. mdpi.com

The table below provides examples of unnatural amino acids that can be incorporated into peptide sequences to modify their properties.

| Unnatural Amino Acid Type | Example | Purpose in Peptidomimetic Design |

| β-Amino Acids | β-Leucine | Induce specific secondary structures, increase proteolytic stability. mdpi.com |

| N-Alkylated Amino Acids | N-Methyl-Tyrosine | Restrict conformational flexibility, improve membrane permeability. nih.gov |

| Halogenated Amino Acids | 3-Chlorotyrosine | Modulate electronic properties and binding affinity. acs.org |

| Cyclic Amino Acids | Aminobenzoic acid | Introduce conformational constraints. cpcscientific.com |

Cyclization Strategies and Constrained Peptide Design

Cyclization is a powerful technique used to create conformationally constrained peptides. researchgate.net Cyclic peptides often exhibit enhanced receptor binding affinity, selectivity, and metabolic stability compared to their linear counterparts. researchgate.netnih.gov

There are several strategies for peptide cyclization, including:

Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group. sb-peptide.com

Side-chain-to-side-chain cyclization: Formation of a covalent bond between the side chains of two amino acid residues, such as a disulfide bridge between two cysteine residues or a lactam bridge between the side chains of aspartic acid and lysine. sb-peptide.comnih.gov

Backbone-to-side-chain cyclization: Formation of a bond between the peptide backbone and an amino acid side chain. google.com

This compound can be incorporated into a linear peptide precursor that is subsequently cyclized. The Boc and OBn protecting groups can be selectively removed to allow for the formation of the cyclic structure. For example, in the synthesis of cyclic opioid receptor agonists, a linear peptide containing the Tyr-D-Cys-Gly-Phe-Cys sequence was synthesized using Fmoc chemistry and then cyclized via a disulfide bridge formation between the two cysteine residues. nih.gov

Application in Chemical Biology Probes and Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. nptel.ac.in Protected dipeptides like this compound are valuable in the synthesis of chemical biology probes and tools. These probes can be used to investigate protein-protein interactions, enzyme activity, and other biological processes. rsc.org

For instance, peptides containing photo-crosslinking unnatural amino acids can be synthesized to map biomolecular interactions. rsc.org These probes are designed to covalently bind to their target upon photoactivation, allowing for the identification of interacting partners. The synthesis of such probes often involves the incorporation of the photo-activatable amino acid into a peptide sequence, which can be facilitated by using dipeptide building blocks like this compound.

Self-Assembled Monolayers (SAMs) and Biomaterial Scaffolds

The dipeptide this compound, with its combination of a functional aromatic residue (Tyrosine) and a hydrophobic aliphatic residue (Leucine), represents a fundamental building block in the design of more complex supramolecular structures. While this specific protected dipeptide is often utilized as a synthetic intermediate, the underlying Boc-Tyr-Leu motif is a key component in peptides designed for self-assembly into functional biomaterials like hydrogels and ordered scaffolds.

The self-assembly of short peptides is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and π-π stacking of aromatic moieties. nih.gov The choice of N-terminal protecting group can significantly influence this process. For instance, aromatic protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) are known to promote efficient hydrogelation through enhanced π-π stacking, whereas the non-aromatic tert-Butyloxycarbonyl (Boc) group in compounds like Boc-Tyr-OH does not typically induce the formation of fibrillar structures on its own. bath.ac.uk

However, research has demonstrated that Boc-protected Tyr-Leu sequences can form highly organized, porous structures when incorporated into larger molecular architectures. In one study, dendritic dipeptides with the core structure of Boc-L-Tyr-X-OMe, where X was Leucine (Leu), were synthesized. These molecules were shown to self-assemble into well-defined helical porous columns. nih.govacs.org The specific amino acid at the X position, despite its small relative molar mass, plays a crucial role in programming the final structure of the periodic array. nih.gov This indicates that the Boc-Tyr-Leu sequence provides the necessary intermolecular interactions to drive the formation of ordered, functional biomaterial scaffolds.

The table below summarizes findings on the self-assembly of related dipeptide structures, highlighting the role of the constituent amino acids and protecting groups.

| Compound/Motif | Assembled Structure | Key Findings | Reference(s) |

| Dendritic Boc-L-Tyr-L-Leu-OMe | Helical porous columns | Self-assembles into 3-D hexagonal columnar crystals. The amino acid side chain programs the final structure. | nih.govacs.org |

| Fmoc-Tyr-Leu | Nanofibers, spherical aggregates | Self-assembly into hydrogels is influenced by anions and can be controlled by ultrasonication. | nih.gov |

| Boc-Phe-Aib-OH | Hydrogel | Forms a robust, self-healing, and stimuli-responsive hydrogel. | nih.govacs.org |

| Boc-L-phenylalanyl-L-tyrosine | Microspheres or microtapes | The resulting morphology is dependent on the solvent used for self-assembly. | researchgate.net |

| Boc-Tyr-OH | No fibrillar structures | Fails to form hydrogels, unlike its Fmoc-protected counterpart, highlighting the role of the protecting group. | bath.ac.uk |

These findings collectively underscore the potential of this compound as a precursor for sophisticated biomaterial scaffolds. By incorporating it into larger, strategically designed peptides, its structural features can be harnessed to direct self-assembly into materials with potential applications in tissue engineering and regenerative medicine.

Synthesis of Labeled Peptides for Research (e.g., Radio-labeling)

The protected dipeptide this compound is a valuable precursor for the synthesis of isotopically labeled peptides used in biomedical research. The tyrosine residue provides a reactive phenol (B47542) ring that is amenable to electrophilic substitution, most notably for the introduction of radioisotopes like iodine-125 (B85253) (¹²⁵I), iodine-131 (B157037) (¹³¹I), and tritium (B154650) (³H). ekb.egarkat-usa.orgacs.org The Boc group at the N-terminus and the benzyl ester (OBn) at the C-terminus provide orthogonal protection, allowing for selective modifications and controlled peptide chain elongation. nih.gov

Radio-iodination is a common strategy for labeling peptides for use in radioimmunoassays, receptor binding studies, and in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT). acs.org The tyrosine residue in the this compound sequence can be directly iodinated. This is typically achieved using an oxidizing agent, such as Chloramine-T or N-iodosuccinimide (NIS), to facilitate the incorporation of radioactive iodide onto the 3- and/or 5-positions of the tyrosine ring. ekb.egresearchgate.netrsc.org The Boc protecting group ensures that the N-terminal amine does not undergo undesired side reactions during the oxidative conditions of the labeling process. ekb.eg

A practical application of this methodology is demonstrated in the synthesis of a labeled insulin (B600854) fragment, where a tetrapeptide containing a tyrosine residue was assembled using solid-phase peptide synthesis with Boc-protected amino acids. ekb.eg The completed, protected peptide was then subjected to radio-iodination using ¹²⁵I and Chloramine-T. ekb.eg This highlights how a building block like this compound can be integrated into a larger sequence before the final labeling step.

Tritium labeling offers an alternative method for creating radiotracers where the structure of the final peptide is identical to the parent compound, which is crucial for maintaining biological activity. researchgate.net One approach involves the synthesis of a precursor peptide containing a modified amino acid, such as 3,5-diiodo-tyrosine, which can be introduced using Boc-chemistry. arkat-usa.org The final labeled peptide is then produced by catalytic dehalogenation with tritium gas (³H₂), which replaces the iodine atoms with tritium. researchgate.net For example, the neuropeptide Neuromedin N (Lys-Ile-Pro-Tyr-Ile-Leu) has been labeled with tritium using a precursor peptide synthesized with Boc-protected amino acids. arkat-usa.orgresearchgate.net

The following table outlines a general workflow for the synthesis of a radio-iodinated peptide using a Boc-Tyr-containing precursor.

| Step | Description | Typical Reagents/Conditions | Purpose | Reference(s) |

| 1. Peptide Synthesis | Elongation of the peptide chain using this compound or by incorporating Boc-Tyr-OH during solid-phase peptide synthesis (SPPS). | DCC/HOBt or other coupling agents; TFA for Boc deprotection between cycles. | To assemble the desired peptide sequence while keeping the Tyr side chain and N-terminus protected. | ekb.egnih.gov |

| 2. Radio-iodination | Introduction of a radioisotope of iodine onto the tyrosine ring of the protected peptide. | [¹²⁵I]NaI or [¹³¹I]NaI, Chloramine-T (oxidizing agent). | To incorporate the radioactive label at a specific site. | ekb.egacs.orgrsc.org |

| 3. Reaction Quenching | Stopping the iodination reaction. | Sodium metabisulfite. | To prevent over-iodination or damage to the peptide. | rsc.org |

| 4. Deprotection & Purification | Removal of protecting groups (Boc, OBn, etc.) and purification of the final labeled peptide. | Strong acid (e.g., TFA) for Boc; Catalytic hydrogenation for OBn; HPLC for purification. | To yield the final, pure, and biologically active radiolabeled peptide. | ekb.eg |

This strategic use of this compound and similar protected fragments enables the precise and efficient production of labeled peptides, which are indispensable tools for studying complex biological processes and for the development of new diagnostic and therapeutic agents.

Structural and Conformational Analysis of Boc Tyr Leu Obn and Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the chemical structure, assessing purity, and investigating the conformational landscape of peptides in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about molecular structure, stereochemistry, and conformation in solution. For Boc-Tyr-Leu-OBn, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a thorough characterization.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound provides information on the number and environment of protons. Key signals include those from the Boc protecting group (a singlet around 1.4 ppm), the aromatic rings of the tyrosine and benzyl (B1604629) ester groups (in the 6.7-7.4 ppm range), and the α-protons and side-chain protons of the tyrosine and leucine (B10760876) residues. The chemical shifts and coupling constants of the α- and β-protons are particularly sensitive to the local conformation. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, confirming the presence of carbonyl groups (amide, carbamate (B1207046), and ester), aromatic carbons, and aliphatic carbons of the amino acid residues and protecting groups. researchgate.netchemicalbook.com

2D NMR for Conformational Analysis: To gain deeper insight into the spatial arrangement of the atoms, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. researchgate.net These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for conformational analysis. indiana.edu For instance, NOE cross-peaks between the amide proton of Leucine and the α-proton of Tyrosine can help define the torsion angles of the peptide backbone. Interactions between side-chain protons and backbone protons further refine the conformational model.

The following table summarizes the expected ¹H NMR chemical shifts for this compound based on data from similar compounds. rsc.orgchemicalbook.com

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Boc (tert-Butyl) | ~1.4 | Singlet |

| Leucine γ-CH | ~0.9 | Multiplet |

| Leucine δ-CH₃ | ~0.9 | Doublet |

| Leucine β-CH₂ | ~1.5-1.7 | Multiplet |

| Tyrosine β-CH₂ | ~2.8-3.1 | Multiplet |

| Leucine α-CH | ~4.2-4.5 | Multiplet |

| Tyrosine α-CH | ~4.3-4.6 | Multiplet |

| Benzyl CH₂ | ~5.1 | Singlet |

| Tyrosine Aromatic CH | ~6.7 (d), ~7.1 (d) | Doublet |

| Benzyl Aromatic CH | ~7.3-7.4 | Multiplet |

| Leucine Amide NH | ~6.5-7.0 | Doublet |

| Tyrosine Amide NH | ~5.0-5.5 | Doublet |

This is an interactive data table. Users can sort and filter the data.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. biu.ac.il It is a highly sensitive technique for investigating the secondary structure of peptides and proteins in solution. nih.gov The amide bonds in the peptide backbone are the primary chromophores in the far-UV region (190-250 nm). The CD spectrum provides characteristic signatures for different types of secondary structures:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheet: A negative band around 217 nm and a positive band around 195 nm. biu.ac.ilamericanpeptidesociety.org

Random Coil: A strong negative band below 200 nm and very low ellipticity above 210 nm. americanpeptidesociety.org

For a short, flexible dipeptide like this compound, which lacks the hydrogen bonding networks necessary to form stable α-helices or β-sheets in most solvents, the CD spectrum is expected to be characteristic of a random coil or unordered structure. nih.gov This would be evidenced by a spectrum with a single strong negative peak below 200 nm. However, changes in solvent polarity or the introduction of constraints could potentially induce more ordered conformations, which would be detectable by changes in the CD spectrum. nih.gov

| Secondary Structure | Characteristic CD Bands (nm) |

| α-Helix | Negative at 222, 208; Positive at 192 |

| β-Sheet | Negative at 217; Positive at 195 |

| Random Coil | Strong negative below 200 |

This is an interactive data table. Users can sort and filter the data.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, confirm its elemental composition, and assess its purity. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for peptides to generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

For this compound (C₂₉H₃₈N₂O₆), the expected monoisotopic mass is approximately 510.2730 g/mol . High-resolution mass spectrometry can confirm this mass with high precision, thereby verifying the compound's identity.

A characteristic feature in the mass spectra of Boc-protected compounds is the facile loss of the Boc group during ionization or fragmentation. researchgate.net This often occurs via the elimination of isobutylene (B52900) (C₄H₈, 56 Da) or through the loss of the entire Boc group (101 Da). doaj.orgreddit.com Tandem MS (MS/MS) experiments can be performed to intentionally fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides structural information, confirming the amino acid sequence and the identity of the protecting groups. The primary fragmentation would occur at the peptide bond, leading to b- and y-type ions that confirm the Tyr-Leu sequence.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | ~511.28 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | ~455.22 |

| [M-Boc+H]⁺ | Loss of the entire Boc group | ~411.22 |

| y₁ ion | H-Leu-OBn⁺ | ~222.15 |

| b₁ ion | Boc-Tyr⁺ | ~264.12 |

This is an interactive data table. Users can sort and filter the data.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretching: Bands around 2850-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

C=O Stretching: This is a particularly informative region. Several distinct carbonyl stretching bands are expected:

Urethane (B1682113) (Boc group) C=O stretch around 1690-1710 cm⁻¹. researchgate.net

Ester (OBn group) C=O stretch around 1730-1750 cm⁻¹.

Amide I band (primarily C=O stretch of the peptide bond) around 1650-1670 cm⁻¹. researchgate.net

Amide II Band: A band around 1510-1550 cm⁻¹, arising from N-H bending and C-N stretching of the peptide bond. researchgate.net

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and carbamate groups.

The position of the Amide I band is particularly sensitive to the secondary structure of the peptide. While a definitive structural assignment is difficult for a small dipeptide, the frequency can provide clues about its conformational state in the solid phase.

Advanced Crystallographic Studies (e.g., X-ray Diffraction)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can obtain an electron density map from which the precise positions of all atoms (except hydrogen) can be determined.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and bond angles.

Definitive stereochemistry at the chiral centers.

The conformation of the molecule in the crystal lattice, defined by the backbone torsion angles (phi, ψ, and omega) and side-chain torsion angles (chi).

Intermolecular interactions, such as hydrogen bonding and van der Waals contacts, that stabilize the crystal packing.

Analysis of Conformational Dynamics and Isomerism (e.g., cis/trans isomerism)

Peptides in solution are not static entities but exist as an ensemble of interconverting conformers. The conformational dynamics of this compound are primarily associated with rotation around single bonds in the backbone and side chains, as well as the potential for isomerism of the peptide bond.

The peptide bond between Tyrosine and Leucine has a partial double-bond character due to resonance, which restricts rotation and makes it predominantly planar. This planarity results in two possible geometric isomers: trans (with the Cα atoms on opposite sides of the peptide bond, ω ≈ 180°) and cis (with the Cα atoms on the same side, ω ≈ 0°). leibniz-fli.de

For non-proline peptide bonds, the trans conformation is strongly favored energetically (by approximately 2-3 kcal/mol) due to steric hindrance between the side chains in the cis form. nih.gov Consequently, the Tyr-Leu peptide bond in this compound is expected to exist almost exclusively in the trans conformation. However, the existence of a small population of the cis isomer cannot be entirely ruled out. The energy barrier for cis-trans isomerization is high (around 20 kcal/mol), making the interconversion a slow process on the NMR timescale. leibniz-fli.denih.gov If both isomers were present in significant amounts, they would give rise to separate sets of signals in the NMR spectrum. The absence of such additional signals is strong evidence for the predominance of a single isomeric form, almost certainly the trans isomer.

Influence of Protecting Groups on Peptide Conformation

In peptide chemistry, protecting groups are essential for preventing unwanted side reactions during synthesis. However, their role extends beyond mere chemical shielding; they significantly influence the conformational preferences of the peptide backbone. The size, stereochemistry, and hydrogen-bonding capability of N-terminal and C-terminal protecting groups can impose critical constraints on the available conformational space, often predisposing the peptide to adopt specific secondary structures. In the case of this compound, the N-terminal tert-butyloxycarbonyl (Boc) group and the C-terminal benzyl ester (OBn) group are key determinants of its three-dimensional structure.

The bulky nature of the N-terminal Boc group restricts the rotational freedom around the N-Cα bond (φ torsion angle) of the tyrosine residue. More importantly, the urethane carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. This ability to form intramolecular hydrogen bonds is a primary driver for the formation of folded structures, particularly β-turns. nih.gov Studies on other Boc-protected short peptides have shown a high propensity to adopt β-turn conformations in the solid state. nih.govnih.gov For instance, the crystal structure analysis of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH revealed a β-turn II conformation, which is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the Boc group and the N-H group of the glycine (B1666218) residue. nih.gov This interaction creates a 10-membered ring, a characteristic feature of a β-turn. The prevalence of such structures suggests that the Boc group actively participates in defining the peptide's secondary structure rather than acting as a passive, sterically hindering moiety.

At the C-terminus, the benzyl ester (OBn) group also exerts considerable conformational influence. The large, aromatic benzyl group introduces steric hindrance that can limit the conformational flexibility of the C-terminal leucine residue. Furthermore, the aromatic ring can engage in non-covalent interactions, such as hydrophobic or π-stacking interactions, with the side chains of other residues, further stabilizing a particular folded conformation. While both Boc and benzyl-based groups are labile to acid, their distinct steric and electronic properties work in concert to constrain the peptide backbone. luxembourg-bio.com

To illustrate the typical backbone conformation induced by a Boc group in a short peptide, the torsion angles from the crystal structure of a related tripeptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, which adopts a β-turn II structure, are presented below. nih.gov

| Torsion Angle | Residue 0 (Boc) | Residue 1 (Pro) | Residue 2 (ΔPhe) | Residue 3 (Gly) |

| θ | -167° | --- | --- | --- |

| ω | 179° | 175° | -179° | --- |

| φ | --- | -48° | 65° | -166° |

| ψ | --- | 137° | 15° | --- |

| Table 1: Backbone torsion angles for N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, demonstrating a β-turn II conformation stabilized by the N-terminal Boc group. nih.gov Data derived from X-ray crystallography. |

Computational and Theoretical Studies on Boc Tyr Leu Obn

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape and dynamic behavior of peptides. These methods simulate the movement of atoms and molecules over time, governed by a set of mathematical functions known as a force field.

For protected dipeptides similar to Boc-Tyr-Leu-OBn, MD simulations have been instrumental in understanding their structural preferences. researchgate.net For instance, studies on the protected dipeptide Boc-Phe-Leu-OBzl, which shares significant structural similarity with this compound, have revealed that such molecules can adopt multiple conformations in the asymmetric unit of a crystal. researchgate.net Six of the seven observed conformers in the crystal structure of Boc-Phe-Leu-OBzl exhibited folded conformations. researchgate.net In these folded states, the hydrophobic side chains are positioned on the opposite side of the peptide backbone. researchgate.net MD simulations performed in a vacuum were able to reproduce the conformers and rotamers observed in the solid state, highlighting the predictive power of these computational techniques. researchgate.net

Conformational Energy Landscapes and Preferred Conformations

The conformational energy landscape of a peptide describes the potential energy of the molecule as a function of its atomic coordinates. By mapping this landscape, researchers can identify low-energy, stable conformations. The primary determinants of a peptide's conformation are the torsional angles of the backbone, specifically phi (Φ) and psi (Ψ).

For dipeptides, the conformational preferences are influenced by the nature of the amino acid side chains and the protecting groups. Theoretical studies on a variety of dipeptides have shown that the side chains play a crucial role in determining the values of Φ and Ψ angles. nih.gov In the case of this compound, the bulky tert-butoxycarbonyl (Boc) group at the N-terminus and the benzyl (B1604629) (OBn) ester at the C-terminus, along with the side chains of tyrosine and leucine (B10760876), will sterically and electronically influence the accessible conformations.

Conformational analysis of depsipeptide analogues of elastin (B1584352) repeating sequences, which included Boc and benzyl ester protecting groups, has shown that an equilibrium can exist between different turn structures, such as β-turns and γ-turns. nih.gov For this compound, it is plausible that intramolecular hydrogen bonds contribute to the stability of certain folded conformations. For example, a hydrogen bond could form between the N-H of the leucine residue and the carbonyl oxygen of the Boc group, leading to a folded structure. The presence of such intramolecular interactions significantly lowers the energy of these conformers, making them more populated at equilibrium.

| Dihedral Angle | Predicted Range for this compound (based on analogs) | Influencing Factors |

| Φ (Tyr) | Allowed regions of the Ramachandran plot, likely in the β-sheet or α-helical regions. | Steric hindrance from the Boc group and the tyrosine side chain. |

| Ψ (Tyr) | Influenced by the subsequent leucine residue and potential intramolecular hydrogen bonding. | Interaction with the leucine N-H and side chain. |

| Φ (Leu) | Typically in the allowed regions for L-amino acids. | The preceding tyrosine residue's conformation. |

| Ψ (Leu) | Restricted by the C-terminal benzyl ester group. | Steric bulk of the benzyl group. |

| ω (peptide bond) | Predominantly trans (~180°). | The cis conformation is generally higher in energy. |

Solvent Effects on Peptide Structure and Reactivity

The solvent environment plays a critical role in modulating the structure and reactivity of peptides. MD simulations in explicit solvent models can provide insights into how solvent molecules interact with the peptide and influence its conformational equilibrium.

For dipeptides, moving from a vacuum (gas phase) to an aqueous environment can lead to significant structural changes. Theoretical studies on dipeptides have demonstrated that in the aqueous phase, geometries tend to exhibit larger total dipole moments and enhanced thermodynamic stability compared to the gas phase. researchgate.net The presence of water molecules can stabilize charged groups and form hydrogen bonds with the peptide backbone and side chains, which may disrupt intramolecular hydrogen bonds that are stable in non-polar environments.

Studies on Boc-protected diphenylalanine have shown that the composition of the solvent mixture, for example, acetonitrile-water, can significantly impact the self-assembly process and the resulting aggregate morphologies. rsc.org For this compound, a polar solvent like water would be expected to solvate the peptide backbone and the hydroxyl group of the tyrosine side chain. This solvation could favor more extended conformations over folded ones that might be prevalent in less polar solvents or in the gas phase. The hydrophobic side chains of tyrosine and leucine, however, might promote some degree of hydrophobic collapse even in an aqueous solution. The interplay between these competing effects dictates the final conformational ensemble in a given solvent. rsc.org

Quantum Chemical Calculations of Reactivity and Stability